Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate
Overview
Description
“Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate” is a chemical compound with the linear formula H3CO2CCH2SCH2CH2CO2CH3 . It’s also known as "Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate" .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string COC(=O)CCSCC(=O)OC . The exact 3D structure can be viewed using specialized software that can interpret this SMILES string .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 192.23 . It has a refractive index of n20/D 1.4750 (lit.) and a boiling point of 258-259 °C (lit.) . The compound’s density is 0.989 g/mL at 25 °C .
Scientific Research Applications
Heterocyclization and Synthesis of Derivatives
Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate has been utilized in the efficient heterocyclization process to produce isoxazole and pyrazole derivatives. These derivatives represent a new type of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoate. The preparation of these derivatives involved using precursors derived from levulinic acid. The synthetic protocol yielded several methyl and ethyl 3-(isoxazol-3-yl)propanoates and 3-(1H-pyrazol-3-yl)propanoates, along with their respective acid derivatives in good yields (70–95%). This showcases the synthetic versatility of this compound in generating structurally complex molecules with potential biological activity (Flores et al., 2014).
Synthesis of Pyrimidine Derivatives
Another significant application of this compound is in the synthesis of pyrimidine and pyrimidine-like derivatives, which are a new type of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoate. The synthetic approach involved the cyclocondensation of certain precursors with amidines, leading to the production of fourteen new 3-(pyrimidinyl) propanoates. These syntheses were conducted with regular to good yields (38-92%), emphasizing the compound's utility in creating pyrimidine-based structures, which are prominent in various pharmaceutical agents (Flores et al., 2013).
Precursor for Polymethyl Methacrylates
Moreover, methyl propanoate, a related compound, has been identified as an important precursor for polymethyl methacrylates. Studies have investigated the use of Baeyer-Villiger monooxygenases (BVMO) for producing methyl propanoate, demonstrating the compound's relevance in the production of valuable industrial materials (van Beek et al., 2014).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound.
Properties
IUPAC Name |
methyl 3-[(2-methoxy-2-oxoethyl)amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-11-6(9)3-4-8-5-7(10)12-2/h8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDPDQCBAMIHFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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